molecular formula C14H21N3O2 B3846909 1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide

1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide

Cat. No.: B3846909
M. Wt: 263.34 g/mol
InChI Key: CPMPTYWYTMXSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenylmethyl group and a carbohydrazide moiety

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with methoxyphenylmethyl halides and carbohydrazide precursors. One common synthetic route includes the reaction of 1-[(4-methoxyphenyl)methyl]piperidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., piperidine, acid catalysts), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infectious diseases and cancer. Its derivatives have shown promise in preclinical studies.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-13-6-4-11(5-7-13)9-17-8-2-3-12(10-17)14(18)16-15/h4-7,12H,2-3,8-10,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMPTYWYTMXSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Reactant of Route 2
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Reactant of Route 6
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.